molecular formula C10H6BrFO B15274518 2-Bromo-5-fluoronaphthalen-1-OL

2-Bromo-5-fluoronaphthalen-1-OL

Katalognummer: B15274518
Molekulargewicht: 241.06 g/mol
InChI-Schlüssel: IQGVCTOZWLUSHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-fluoronaphthalen-1-OL is an organic compound with the molecular formula C10H6BrFO It is a derivative of naphthalene, characterized by the presence of bromine and fluorine atoms on the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoronaphthalen-1-OL typically involves the bromination and fluorination of naphthalene derivatives. One common method involves the use of Selectfluor as a fluorinating agent in acetonitrile at room temperature, followed by the addition of sodium dithionite in water and isopropyl alcohol under an inert atmosphere . The reaction mixture is then stirred and the product is extracted using ethyl acetate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-5-fluoronaphthalen-1-OL undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form ketones or reduced to form alkanes.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while oxidation and reduction reactions can produce ketones or alkanes, respectively.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-fluoronaphthalen-1-OL has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorescence or enhanced stability.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-fluoronaphthalen-1-OL involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Bromo-5-fluoronaphthalen-1-OL is unique due to the presence of both bromine and fluorine atoms on the naphthalene ring, along with a hydroxyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C10H6BrFO

Molekulargewicht

241.06 g/mol

IUPAC-Name

2-bromo-5-fluoronaphthalen-1-ol

InChI

InChI=1S/C10H6BrFO/c11-8-5-4-6-7(10(8)13)2-1-3-9(6)12/h1-5,13H

InChI-Schlüssel

IQGVCTOZWLUSHH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2O)Br)C(=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.